molecular formula C8H5ClN2O2S2 B3100352 4-(1,2,3-Thiadiazol-5-yl)benzene-1-sulfonyl chloride CAS No. 1367928-80-0

4-(1,2,3-Thiadiazol-5-yl)benzene-1-sulfonyl chloride

Cat. No.: B3100352
CAS No.: 1367928-80-0
M. Wt: 260.7
InChI Key: BMSKDPNQFMMHCA-UHFFFAOYSA-N
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Description

“4-(1,2,3-Thiadiazol-5-yl)benzene-1-sulfonyl chloride” is a chemical compound with a molecular weight of 260.72 . . The IUPAC name for this compound is 4-(1,2,3-thiadiazol-5-yl)benzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5ClN2O2S2/c9-15(12,13)7-3-1-6(2-4-7)8-5-10-11-14-8/h1-5H . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a powder . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Organic Optoelectronics

The compound 4-(1,2,3-Thiadiazol-5-yl)benzene-1-sulfonyl chloride is related to thiadiazole-based materials, which have been extensively explored for their application in organic optoelectronics. Research has focused on the synthesis and computational studies of benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole (BBT)-based materials, highlighting their open-shell biradical nature and suggesting future directions for their use in organic optoelectronics (Tam & Wu, 2015).

Antimicrobial and Biological Activities

Phenothiazine derivatives, which include structures similar to this compound, have been investigated for their promising biological activities. These activities encompass a broad range including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial effects among others. The modifications of these compounds have resulted in significant biological activities, highlighting the importance of the thiadiazole core as a potent pharmacophoric moiety (Pluta, Morak-Młodawska, & Jeleń, 2011).

Heterocyclic Compounds Synthesis

This compound can be utilized in the synthesis of a variety of heterocyclic compounds, such as 1-benzofurans, indoles, 1-benzothiophenes, and their more complex derivatives. The synthetic potential of thiadiazole derivatives underscores their importance in creating novel heterocyclic compounds with potential application across various fields, including pharmaceuticals (Petrov & Androsov, 2013).

Anticancer and Antimicrobial Effects

Thiadiazole derivatives, related to this compound, have shown a range of biological activities, including antimicrobial and anticancer effects. These compounds have been the focus of research due to their structure-activity relationship, providing a foundation for the development of new therapeutic agents (Alam, 2018).

Chemistry of Arylthiadiazoles

The chemistry of arylthiadiazoles, closely related to the compound , has been extensively reviewed. These studies have provided insights into the electronic structure, synthesis, and potential applications of these compounds, emphasizing their significance in medicinal chemistry and industrial applications (Hodgson & Dodoson, 2008).

Safety and Hazards

This compound is classified as dangerous, with hazard statements H302 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

4-(thiadiazol-5-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2S2/c9-15(12,13)7-3-1-6(2-4-7)8-5-10-11-14-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSKDPNQFMMHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=NS2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367928-80-0
Record name 4-(1,2,3-thiadiazol-5-yl)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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